2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
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Overview
Description
2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, an amino group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyrrolidines. These products can be further utilized in different applications or as intermediates in more complex syntheses.
Scientific Research Applications
2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and benzyl-substituted amines, such as:
- 1-phenyl-2-propanone
- 2-amino-2-methyl-1-propanol
Uniqueness
What sets 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one apart is its unique combination of functional groups and its specific stereochemistry
Properties
Molecular Formula |
C20H33N3O |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23-12-8-11-18(23)14-22(16(3)4)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18-,19?/m0/s1 |
InChI Key |
YDKIQWRKZAIAAZ-OYKVQYDMSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N1CCC[C@H]1CN(CC2=CC=CC=C2)C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N |
Origin of Product |
United States |
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